Product packaging for D(+)-Galactosamine hydrochloride(Cat. No.:CAS No. 1886979-58-3)

D(+)-Galactosamine hydrochloride

Cat. No.: B3021890
CAS No.: 1886979-58-3
M. Wt: 215.63 g/mol
InChI Key: QKPLRMLTKYXDST-BMZZJELJSA-N
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Description

Historical Context of D-(+)-Galactosamine Hydrochloride in Biomedical Research

The utility of D-(+)-Galactosamine hydrochloride in biomedical research stems from early observations of its effects on liver cells. In 1968, researchers discovered that administration of D-galactosamine could induce a state in animals that pathologically resembled human viral hepatitis. caymanchem.com This discovery established the compound as a reliable agent for creating animal models of liver injury, a practice that continues to be fundamental in hepatology research. wikipedia.orgcaymanchem.com Its ability to specifically target hepatocytes, the primary cells of the liver, made it an invaluable tool for studying the mechanisms of liver disease and for testing potential therapeutic interventions. sigmaaldrich.comsigmaaldrich.com

Overview of Primary Research Applications of D-(+)-Galactosamine Hydrochloride

The primary research application of D-(+)-Galactosamine hydrochloride is the induction of experimental liver injury in animal models. wikipedia.orgmedchemexpress.commedchemexpress.com This is often done in combination with lipopolysaccharide (LPS) to create a model of fulminant hepatic failure, a severe and rapid-onset liver disease. mpbio.commedchemexpress.commedchemexpress.com This model allows researchers to study the cellular and molecular events that lead to massive liver cell death and to evaluate the efficacy of new drugs. mpbio.com

Beyond liver disease modeling, D-(+)-Galactosamine hydrochloride is used in a variety of other research areas:

Apoptosis Research: The compound is known to induce apoptosis, or programmed cell death, in hepatocytes. sigmaaldrich.commedchemexpress.com This makes it a useful tool for studying the signaling pathways that control this fundamental biological process. ontosight.aiabcam.com

Glycobiology: As an amino sugar, D-(+)-Galactosamine is involved in the synthesis of glycoproteins and other complex carbohydrates. chemsynlab.comfujifilm.com Researchers use it to study the processes of glycosylation and their role in cell function and disease. chemimpex.com

Immunology: The liver injury models induced by D-(+)-Galactosamine hydrochloride are also used to study the immune response in the context of liver inflammation and damage. chemimpex.combiomol.com

Conceptual Frameworks for Studying D-(+)-Galactosamine Hydrochloride-Mediated Biological Processes

The biological effects of D-(+)-Galactosamine hydrochloride are primarily understood through the "UTP-trap" mechanism. In hepatocytes, D-galactosamine is metabolized through the Leloir pathway, leading to the formation of UDP-galactosamine. wikipedia.org This process consumes large amounts of uridine (B1682114) triphosphate (UTP), a critical molecule for RNA synthesis and other metabolic processes. wikipedia.orgbaseclick.eufiveable.mewikipedia.org The depletion of the UTP pool effectively traps uridine in the form of UDP-amino sugars, leading to a powerful inhibition of hepatic RNA and protein synthesis. sigmaaldrich.comscbt.comsigmaaldrich.comnih.gov This inhibition of essential cellular functions is a key factor in the subsequent cell death. sigmaaldrich.com

Another important conceptual framework is the role of oxidative stress. D-(+)-Galactosamine-induced liver injury is associated with the generation of reactive oxygen species (free radicals), which can damage cellular components and contribute to cell death. medchemexpress.commedchemexpress.comnih.gov When used in combination with LPS, the inflammatory response is amplified, leading to the release of pro-inflammatory cytokines like TNF-α, which further sensitizes the liver cells to injury. wikipedia.orgcaymanchem.comsemanticscholar.org The interplay between metabolic disruption, inhibition of macromolecule synthesis, and the induction of inflammatory and apoptotic pathways provides a comprehensive framework for understanding the multifaceted biological effects of D-(+)-Galactosamine hydrochloride in research. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO5 B3021890 D(+)-Galactosamine hydrochloride CAS No. 1886979-58-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLRMLTKYXDST-BMZZJELJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4031356
Record name Galactosamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4031356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1772-03-8
Record name Galactosamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4031356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Insights into D + Galactosamine Hydrochloride Induced Biological Effects

Uridine (B1682114) Nucleotide Depletion and Transcriptional Inhibition by D-(+)-Galactosamine Hydrochloride

Impact on RNA Synthesis Pathways

The depletion of the UTP pool directly and profoundly inhibits RNA synthesis. smolecule.commerckmillipore.comsemanticscholar.org UTP is a fundamental substrate for RNA polymerases, the enzymes responsible for transcribing genetic information from DNA to RNA. nih.gov A shortage of UTP leads to a transcriptional arrest, effectively halting the production of all types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). atsjournals.org This inhibition of transcription is a rapid event, beginning as early as 30 minutes after D-(+)-galactosamine administration and persisting for several hours. atsjournals.org Studies have shown that the inhibition of RNA synthesis can be reversible if the UTP pool is replenished. nih.gov

Consequences for Protein Synthesis

The cessation of RNA synthesis has immediate and severe consequences for protein synthesis. nih.govnih.gov Without a continuous supply of new mRNA molecules to carry genetic codes from the nucleus to the ribosomes, the translation process is severely hampered. smolecule.comsemanticscholar.org Furthermore, D-(+)-galactosamine has been shown to cause a defect in protein synthesis that is independent of its effects on RNA synthesis. nih.gov This is linked to the hypomethylation of ribosomal RNA, which impairs the function of ribosomes, the cellular machinery for protein production. nih.gov The inhibition of protein synthesis appears to be an irreversible effect, unlike the reversible inhibition of RNA synthesis. nih.gov This disruption extends to the synthesis of plasma proteins, including albumin and acute-phase reactants like fibrinogen. nih.gov

Oxidative Stress Induction by D-(+)-Galactosamine Hydrochloride

In addition to its effects on nucleotide metabolism, D-(+)-galactosamine is a potent inducer of oxidative stress. researchgate.netresearchgate.netcas.cz This is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Reactive Oxygen Species Generation

D-(+)-galactosamine administration leads to a significant increase in the generation of ROS. nih.govresearchgate.netnih.gov These highly reactive molecules, which include superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), can be produced by various cellular sources, including mitochondria and activated immune cells like Kupffer cells and infiltrating neutrophils. nih.gov The production of ROS is an early event in D-(+)-galactosamine-induced liver injury and plays a crucial role in the subsequent cellular damage. nih.gov Studies have demonstrated increased ROS levels in the liver, bile, and blood following D-(+)-galactosamine treatment. nih.gov

Lipid Peroxidation Phenomena

The overproduction of ROS leads to lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.govsemanticscholar.org This has been demonstrated by an increase in lipid peroxide levels in the liver tissue of animals treated with D-(+)-galactosamine. nih.govresearchgate.net The degradation of lipids alters the physical and chemical properties of cell membranes, compromising their integrity and leading to cell death. semanticscholar.org

Antioxidant System Modulation (e.g., Superoxide Dismutase, Glutathione)

D-(+)-galactosamine administration significantly modulates the cellular antioxidant defense system. tandfonline.com This includes both enzymatic and non-enzymatic antioxidants that are responsible for scavenging free radicals.

The activities of key antioxidant enzymes such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT), which breaks down hydrogen peroxide, are often depleted. nih.govtandfonline.comswu.edu.cn Similarly, the levels of reduced glutathione (B108866) (GSH), a critical non-enzymatic antioxidant, are also decreased, while the level of oxidized glutathione (GSSG) increases, indicating significant oxidative stress. nih.govnih.gov This depletion of the antioxidant defense system further exacerbates the cellular damage caused by ROS. tandfonline.com

Table 1: Effects of D-(+)-Galactosamine on Key Biological Markers

ParameterEffect of D-(+)-GalactosamineReferences
Uridine Triphosphate (UTP) Depletion medchemexpress.comnih.govscispace.com
RNA Synthesis Inhibition smolecule.commerckmillipore.comsemanticscholar.org
Protein Synthesis Inhibition nih.govnih.govnih.gov
Reactive Oxygen Species (ROS) Increased Generation nih.govresearchgate.netnih.gov
Lipid Peroxidation Increased nih.govsemanticscholar.orgnih.gov
Superoxide Dismutase (SOD) Decreased Activity nih.govtandfonline.comswu.edu.cn
Catalase (CAT) Decreased Activity nih.govtandfonline.comswu.edu.cn
Reduced Glutathione (GSH) Decreased Levels nih.govnih.gov

Cellular Death Mechanisms in D-(+)-Galactosamine Hydrochloride-Induced Injury

D-(+)-Galactosamine hydrochloride is a well-established experimental toxin known to induce liver injury, primarily by triggering various forms of cell death. The administration of D-(+)-Galactosamine, often in combination with lipopolysaccharide (LPS), creates a widely used animal model for studying fulminant hepatic failure. medchemexpress.com This model is characterized by significant hepatocellular death, manifesting as both apoptosis and necrosis. mdpi.com

Apoptotic Pathways Activation

Apoptosis, or programmed cell death, is a critical mechanism in D-(+)-Galactosamine-induced liver damage. Research indicates that D-(+)-Galactosamine hydrochloride, particularly when co-administered with LPS, activates specific apoptotic pathways in hepatocytes. cas.cznih.gov This activation is characterized by a cascade of molecular events, including DNA fragmentation and the activation of key effector enzymes. medchemexpress.com

Studies have shown a significant increase in the gene expression of pro-apoptotic members of the B-cell lymphoma-2 (Bcl-2) family, such as Bid and Bax. cas.czresearchgate.net These proteins play a crucial role in the mitochondrial pathway of apoptosis. Furthermore, the activation of caspase-3, a key executioner caspase, is a hallmark of apoptosis induced by D-(+)-Galactosamine. medchemexpress.comcas.cznih.gov The process is often mediated by death receptor pathways. nih.gov For instance, the Fas/FasL system and the tumor necrosis factor-alpha (TNF-α) signaling pathway are significantly implicated in initiating the apoptotic cascade in this model of liver injury. nih.govresearchgate.net The binding of TNF-α to its receptor can trigger a signaling cascade that leads to caspase activation, provided that gene transcription is inhibited, a condition facilitated by D-(+)-Galactosamine. atsjournals.org

The table below summarizes key research findings on the activation of apoptotic pathways by D-(+)-Galactosamine hydrochloride.

FindingExperimental ModelKey Molecules Involved
Induction of apoptosis and DNA fragmentation. medchemexpress.comPrimary culture of rat hepatocytesCaspase-3
Increased gene expression of apoptotic genes. cas.czresearchgate.netRats treated with D-GalN/LPSBid, Bax, Caspase-3
Involvement of death receptor pathways. nih.govMice treated with D-GalN/LPSTNF-α, Fas/FasL, Caspase-3
Inhibition of JNK pathway is involved in anti-apoptosis. nih.govHepG2 cells intoxicated with D-GalNJNK phosphorylation
Caspase-3 dependent liver injury. atsjournals.orgD-galactosamine–sensitized miceCaspase-3

Necrotic Processes

In addition to apoptosis, D-(+)-Galactosamine hydrochloride induces necrotic cell death in the liver. medchemexpress.com Necrosis is a form of cell injury that results in the premature death of cells in living tissue by autolysis. Histological analysis of liver tissue from animals treated with D-(+)-Galactosamine reveals areas of necrosis and inflammatory infiltration. medchemexpress.comnih.gov This necrotic process contributes significantly to the acute liver failure observed in this experimental model. medchemexpress.com

Interestingly, some studies describe a form of cell death termed "aponecrosis," where features of both apoptosis and necrosis are present. cas.cz This suggests a continuum or an overlapping of these two cell death mechanisms in D-(+)-Galactosamine-induced hepatotoxicity. The process may begin with apoptotic signals, but as the cellular damage becomes more severe, it can transition to a necrotic phenotype. cas.cz

Pyroptotic and Ferroptotic Considerations

Recent research has expanded the understanding of cell death mechanisms in D-(+)-Galactosamine-induced liver injury to include other forms of programmed cell death, namely pyroptosis and ferroptosis. mdpi.com

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes. frontiersin.org In the context of D-GalN/LPS-induced liver injury, pyroptosis is implicated through the action of gasdermin D (GSDMD), a protein that forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines. mdpi.com

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.gov In the D-GalN/LPS model, ferroptotic signals have been observed, including the downregulation of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. mdpi.comnih.gov The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species, a central event in ferroptosis. mdpi.com

Hepatic Metabolism Dysregulation Induced by D-(+)-Galactosamine Hydrochloride

D-(+)-Galactosamine hydrochloride exerts its hepatotoxic effects in large part by disrupting fundamental metabolic processes within liver cells. wikipedia.orgsemanticscholar.org This dysregulation primarily stems from its unique metabolism, which interferes with the synthesis of essential macromolecules and depletes the cell's energy currency. wikipedia.org

Glycogen (B147801) Synthesis Interference

One of the significant metabolic consequences of D-(+)-Galactosamine administration is the interference with glycogen synthesis. wikipedia.org This is a direct result of the depletion of UDP-glucose, a critical precursor for glycogen synthesis. medchemexpress.comwikipedia.org The trapping of uridine phosphates in the form of UDP-galactosamine reduces the availability of UDP-glucose, thereby hindering the ability of hepatocytes to store glucose as glycogen. wikipedia.org This leads to depleted glycogen stores within the hepatocytes. medchemexpress.com

Adenine (B156593) Nucleotide Pool Alterations (e.g., UTP, UDP-glucose)

The core of D-(+)-Galactosamine's metabolic disruption lies in its ability to alter the pool of adenine nucleotides, particularly uridine triphosphate (UTP). medchemexpress.comwikipedia.org When D-(+)-Galactosamine enters a hepatocyte, it is metabolized via the Leloir pathway, leading to the formation of UDP-galactosamine. wikipedia.org This process effectively "traps" uridine phosphates, leading to a significant depletion of the intracellular UTP pool. wikipedia.orgnih.gov

The depletion of UTP has cascading effects on cellular metabolism. It not only inhibits RNA and protein synthesis, as UTP is a necessary precursor, but it also leads to a decrease in other uridine-containing molecules like UDP-glucose. nih.govwikipedia.org This profound disruption of nucleotide metabolism is a primary mechanism behind the hepatotoxicity of D-(+)-Galactosamine. wikipedia.org

The table below details the key metabolic alterations induced by D-(+)-Galactosamine hydrochloride.

Metabolic EffectMechanismConsequence
Glycogen Synthesis InterferenceDepletion of UDP-glucose. medchemexpress.comwikipedia.orgReduced glycogen stores in hepatocytes. medchemexpress.com
UTP Pool DepletionTrapping of uridine phosphates as UDP-galactosamine. wikipedia.orgnih.govInhibition of RNA and protein synthesis. nih.govwikipedia.org
UDP-glucose DepletionConsequence of UTP depletion. medchemexpress.comwikipedia.orgImpaired synthesis of glycoproteins and glycogen. wikipedia.org

Bilirubin (B190676) Metabolism Perturbations

D-(+)-Galactosamine hydrochloride (D-GalN) administration is a well-established method for inducing experimental liver injury that closely mimics the pathophysiology of conditions like viral hepatitis. medchemexpress.com A key feature of D-GalN-induced hepatotoxicity is the significant disruption of bilirubin metabolism, leading to hyperbilirubinemia. nih.govsemanticscholar.orgphytojournal.come-century.us This perturbation is not an isolated event but rather a direct consequence of the compound's unique metabolic pathway within hepatocytes and its subsequent impact on essential cellular processes.

The primary mechanism underlying D-GalN-induced jaundice involves the depletion of crucial uridine nucleotides. medchemexpress.comresearchgate.net Once inside the hepatocyte, D-GalN is phosphorylated and then converted to UDP-galactosamine. physiology.org This process effectively traps uridine in the form of UDP-amino sugars, leading to a profound deficiency of uridine triphosphate (UTP). medchemexpress.comphysiology.orgacs.org The depletion of the UTP pool has a critical downstream effect: it severely inhibits the synthesis of UDP-glucuronic acid (UDPGA), as UTP is a necessary precursor. physiology.orgnih.gov

UDPGA is the essential co-substrate for the enzyme UDP-glucuronyltransferase (UGT1A1), which is the sole enzyme responsible for the conjugation of bilirubin in the liver. nih.govnih.gov This conjugation process, which attaches glucuronic acid to bilirubin, is vital for converting the toxic, water-insoluble unconjugated bilirubin into a non-toxic, water-soluble conjugated form that can be excreted into the bile. nih.gov The D-GalN-induced shortage of UDPGA cripples the liver's ability to carry out this conjugation reaction effectively. physiology.orgnih.gov As a result, unconjugated bilirubin accumulates in the hepatocytes and subsequently leaks into the bloodstream, causing a rise in serum bilirubin levels. nih.govphytojournal.comacs.org

Research studies consistently demonstrate a significant increase in serum bilirubin following D-GalN administration in animal models. For instance, studies in rats have shown a marked elevation in total bilirubin levels within 24 to 48 hours of D-GalN injection, confirming the compound's disruptive effect on bilirubin clearance. nih.govphytojournal.comacs.org

Study GroupTotal Bilirubin (mg/dL)Reference
Control Group0.25 ± 0.04 acs.org
D-GalN-Treated Group1.85 ± 0.12 acs.org
Control Group0.14 ± 0.01 phytojournal.com
D-GalN-Treated Group1.58 ± 0.08 phytojournal.com
Control Group0.51 ± 0.08 nih.gov
D-GalN-Treated Group1.12 ± 0.31 nih.gov

Experimental Paradigms and in Vivo Models Utilizing D + Galactosamine Hydrochloride

D-(+)-Galactosamine Hydrochloride-Induced Acute Liver Failure Models

D-(+)-Galactosamine hydrochloride (D-GalN) is a well-established experimental toxin used to induce acute liver injury and failure in animal models. medchemexpress.com Its hepatospecificity makes it a valuable tool for studying the pathophysiology of liver diseases. imrpress.com D-GalN administration leads to the depletion of uridine (B1682114) triphosphate (UTP) nucleotides in hepatocytes, which in turn inhibits the synthesis of RNA and proteins, ultimately causing apoptotic and necrotic cell death. medchemexpress.comimrpress.com This process mimics certain aspects of human acute liver failure (ALF), providing a relevant model for research. nih.govnih.gov

Rodent Models of Fulminant Hepatic Failure

Rodent models are central to investigating the mechanisms of fulminant hepatic failure (FHF). The administration of D-GalN to rodents, such as rats and mice, effectively induces a state that closely resembles human FHF. nih.govresearchgate.net Following D-GalN injection, animals exhibit key clinical and pathological features of the disease, including massive or submassive necrosis of hepatocytes, significant elevation of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), increased bilirubin (B190676) and ammonia (B1221849) levels, and coagulopathy. nih.govresearchgate.netnih.gov

Histopathological examination of the liver in these models reveals extensive hepatocellular necrosis, inflammatory cell infiltration, and intrahepatic bleeding. nih.govresearchgate.net These models have been instrumental in demonstrating that D-GalN sensitizes the liver to other hepatotoxic agents, with tumor necrosis factor-alpha (TNF-α) identified as a major mediator of the subsequent damage. nih.gov The D-GalN-induced FHF model in rodents has also been utilized to study associated complications, such as hepatic encephalopathy and hepatorenal syndrome. nih.govnih.gov

Lipopolysaccharide Co-Administration in Acute Liver Injury Models

The co-administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, with D-GalN significantly potentiates the liver injury, leading to a more severe and consistent model of acute liver failure. nih.govnih.govrsc.org This combination is widely used because it closely mimics the clinical scenario of ALF, which can be triggered or exacerbated by systemic inflammation and endotoxemia. sums.ac.irnih.govsemanticscholar.org

LPS activates Kupffer cells, the resident macrophages in the liver, through Toll-like receptor 4 (TLR4), leading to the release of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govsums.ac.ir D-GalN sensitizes hepatocytes to the cytotoxic effects of these cytokines, particularly TNF-α, creating a synergistic effect that results in widespread apoptosis and necrosis. nih.govnih.gov This model is characterized by a rapid and dramatic increase in serum aminotransferases and severe histological liver damage. rsc.orgnih.gov The LPS/D-GalN model has been crucial in elucidating the role of inflammatory mediators and signaling pathways, such as the NF-κB pathway, in the pathogenesis of acute liver injury. sums.ac.irnih.gov Furthermore, this model has been shown to induce genotoxicity in the liver. nih.gov

Induction Protocols and Strain Dependencies

The induction of acute liver injury using D-GalN is subject to variations based on the specific protocol and the animal strain used. imrpress.comresearchgate.net The dose of D-GalN required to induce liver failure differs between species and even between different strains of the same species. For instance, rats are generally more susceptible to D-GalN-induced hepatotoxicity than mice. imrpress.com

The timing of the onset and the severity of liver injury also show strain-dependent differences. imrpress.comnih.gov For example, in BALB/c mice, the first histopathological signs of liver injury after D-GalN injection may not appear until 48 hours, whereas in Sprague-Dawley rats, inflammatory infiltration can be observed as early as 12 hours post-injection. imrpress.com The co-administration of LPS with D-GalN also requires careful consideration of the doses and timing to achieve a reproducible model of acute liver failure. nih.gov These variations highlight the importance of standardizing induction protocols and selecting appropriate animal strains for specific research questions.

ParameterRodent ModelKey Findings
Species/Strain Sprague-Dawley RatsDevelop liver damage and failure within 48 hours of D-GalN administration. nih.govresearchgate.net
C57BL/6 MiceUsed in D-GalN/LPS models to study the role of inflammatory mediators. nih.govsums.ac.ir
BALB/c MiceShowed later onset of histological liver injury compared to rats after D-GalN. imrpress.com
Inducing Agent(s) D-(+)-Galactosamine hydrochlorideInduces hepatocyte apoptosis and necrosis by depleting UTP. medchemexpress.comimrpress.com
D-GalN + Lipopolysaccharide (LPS)Creates a synergistic effect, leading to severe acute liver failure. nih.govnih.gov
Key Pathological Features Massive Hepatocyte NecrosisA hallmark of D-GalN-induced fulminant hepatic failure. nih.govresearchgate.net
Elevated Liver Enzymes (ALT, AST)Significant increases are consistently observed. nih.govresearchgate.netrsc.org
Inflammatory InfiltrationA prominent feature in histological examinations. imrpress.comnih.gov

D-(+)-Galactosamine Hydrochloride in Chronic Liver Disease and Fibrosis Models

While D-GalN is predominantly used for inducing acute liver failure, repeated administration of lower doses can be employed to establish models of chronic liver disease and fibrosis. imrpress.comresearchgate.net These models are valuable for investigating the long-term consequences of liver injury and for evaluating potential anti-fibrotic therapies. imrpress.comsemanticscholar.org

Progression Dynamics of Fibrosis

The development of fibrosis in D-GalN-induced chronic liver disease models is a progressive process. imrpress.comsemanticscholar.org Studies in rats have shown that the first signs of liver fibrosis can be observed after 4 to 12 weeks of repeated D-GalN injections. imrpress.comresearchgate.net The progression involves the deposition of collagen and other extracellular matrix components, leading to the formation of fibrotic scars. researchgate.net Histological changes, alterations in gene expression related to fibrosis, and changes in blood parameters of liver function accompany this progression. imrpress.com However, the ability of D-GalN alone to induce irreversible cirrhosis is considered questionable, and it may require extended periods of administration, up to several months, to achieve advanced fibrosis or early cirrhosis in some models. imrpress.comresearchgate.net

Renal Dysfunction Associated with D-(+)-Galactosamine Hydrochloride Intoxication

D-(+)-Galactosamine hydrochloride (D-GalN) intoxication is a widely used experimental model that, while primarily targeting the liver, also induces significant renal dysfunction. medchemexpress.comnih.gov Renal failure is frequently observed as a consequential event, often associated with the end-stage of D-GalN-induced liver damage. medchemexpress.comnih.govnih.gov The pathophysiology of this renal impairment is multifactorial, involving hemodynamic changes, oxidative stress, and inflammatory mediators.

In experimental models, the administration of D-GalN leads to the development of acute functional renal failure. Studies in Sprague-Dawley rats have shown that intoxication with D-GalN results in a notable reduction in creatinine (B1669602) clearance, fractional sodium excretion, and osmotic clearance within 48 hours. nih.gov This indicates a sharp decline in the kidney's ability to filter waste products and manage electrolytes and water balance. The renal dysfunction often parallels the severity of the liver damage. wjgnet.com

Further investigation into the mechanisms reveals that D-GalN-induced nephrotoxicity is mediated by oxidative and nitrosative stress. researchgate.net The toxin promotes the generation of reactive oxygen species (ROS) and reactive nitrogen species, which disrupt the antioxidant defense systems within the kidney tissue. researchgate.net This oxidative insult leads to cellular damage, including tubular and glomerular alterations, which are confirmed through histopathological analysis. researchgate.net Key signaling pathways, such as those involving nuclear factor-kappa B (NF-κB) and inducible nitric oxide synthase (iNOS), are implicated in this process. researchgate.net

Biochemical markers of renal damage are consistently elevated in D-GalN models. Serum levels of creatinine and urea (B33335) nitrogen (UN) are significantly increased, confirming impaired renal function. nih.gov Some studies have also pointed to the role of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, in the pathogenesis of renal impairment in acute liver failure models. Increased plasma ET-1 concentrations and upregulation of its receptor in the renal cortex contribute to reduced renal blood flow and glomerular filtration rate (GFR). researchgate.net

When D-GalN is co-administered with lipopolysaccharide (LPS) to create a model of hepatorenal syndrome (HRS), the renal damage is exacerbated. In these models, the GFR can decrease to 30-35% of control levels. wjgnet.com Pathological findings in these HRS models show that while the kidney structure may appear normal, there is severe functional impairment, characterized by a progressive decline in GFR. wjgnet.com An early sign of renal tubular dysfunction in these models can be a rapid increase in serum potassium concentration. wjgnet.com

Table 1: Effects of D-(+)-Galactosamine Hydrochloride on Renal Parameters in Animal Models

Parameter Species Model Observed Effect Reference
Creatinine Clearance Rat D-GalN Decreased nih.govresearchgate.net
Fractional Sodium Excretion Rat D-GalN Decreased nih.gov
Osmotic Clearance Rat D-GalN Decreased nih.gov
Glomerular Filtration Rate (GFR) Rat D-GalN/LPS Significantly Decreased wjgnet.com
Serum Creatinine Mouse D-GalN Increased nih.gov
Serum Urea Nitrogen (UN) Mouse D-GalN Increased nih.gov
Renal Blood Flow Rat D-GalN Decreased researchgate.net
Plasma Endothelin-1 (ET-1) Rat D-GalN Increased researchgate.net
Renal Oxidative Stress Rat D-GalN Increased researchgate.net
Renal Histopathology Rat D-GalN Tubular and glomerular alterations researchgate.net

Multi-organ Systemic Responses in D-(+)-Galactosamine Hydrochloride Models

While D-(+)-Galactosamine hydrochloride is recognized as a specific hepatotoxin, its administration, particularly in conjunction with endotoxins like lipopolysaccharide (LPS), can trigger a complex cascade of systemic and multi-organ responses. sigmaaldrich.comatsjournals.org These models are frequently employed to study the pathophysiology of systemic inflammation, sepsis, and multi-organ failure. frontiersin.orgspandidos-publications.com

The primary and most profound effect of D-GalN is acute liver injury, which resembles viral hepatitis and is characterized by widespread hepatocyte necrosis and apoptosis. medchemexpress.comnih.gov This initial hepatic damage is a critical trigger for subsequent systemic events. The D-GalN/LPS model, in particular, is known to induce a state of systemic hyperinflammation characterized by the massive release of pro-inflammatory cytokines. frontiersin.org This "cytokine storm" includes significantly elevated serum concentrations of tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-1β (IL-1β), and IL-6. medchemexpress.com This systemic inflammatory response can lead to multi-organ failure, a hallmark of severe sepsis. frontiersin.orgspandidos-publications.com

Beyond the liver and kidneys, other organs are also affected. For instance, hemorrhages in various organs, especially the gut and stomach, have been reported in D-GalN-intoxicated animals. medchemexpress.com In some experimental setups, the D-GalN/LPS challenge leads to conditions mimicking septic shock, with diffuse alveolar inflammation and hemorrhage in the lungs. atsjournals.org However, it is a subject of research whether this model truly represents septic shock or if the mortality is primarily due to TNF-α-mediated fulminant apoptotic hepatitis. atsjournals.org

The D-GalN model has also been adapted to investigate other complex systemic syndromes. For example, when combined with a Toll-like receptor-9 agonist (CpG), D-GalN can induce a mouse model of macrophage activation syndrome (MAS). bohrium.com This condition is characterized by excessive activation of macrophages, cytopenia, coagulopathy, and multi-organ dysfunction. bohrium.com In these models, systemic inflammation is driven by macrophage activation and the overproduction of cytokines like IFN-γ. bohrium.com

The systemic response also involves a significant shift in inflammatory mediators. The D-GalN/LPS model shows elevated levels of high mobility group box-1 (HMGB1), a late-phase inflammatory mediator in sepsis, and various chemokines like macrophage chemotactic protein (MCP)-1. spandidos-publications.com These factors contribute to the recruitment of inflammatory cells and the perpetuation of organ damage.

Table 2: Systemic and Multi-Organ Effects in D-(+)-Galactosamine Hydrochloride Experimental Models

System/Organ Model Key Findings Reference
Liver D-GalN, D-GalN/LPS Massive hepatocyte necrosis and apoptosis, increased ALT/AST medchemexpress.comnih.govfrontiersin.org
Kidney D-GalN, D-GalN/LPS Acute functional renal failure, decreased GFR nih.govwjgnet.com
Systemic Circulation D-GalN/LPS Massive release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) medchemexpress.comfrontiersin.org
Gastrointestinal Tract D-GalN Hemorrhages in gut and stomach medchemexpress.com
Lungs D-GalN/LPS Diffuse alveolitis and hemorrhage atsjournals.org
Immune System CpG/D-GalN Macrophage Activation Syndrome (MAS), excessive cytokine production bohrium.com
Systemic Inflammation D-GalN/LPS Increased High Mobility Group Box-1 (HMGB1) spandidos-publications.com

In Vitro Systems and Cellular Responses to D + Galactosamine Hydrochloride

Hepatocyte Culture Models for D-(+)-Galactosamine Hydrochloride Studies

Primary hepatocyte cultures are a cornerstone for investigating the direct effects of D-GalN on the liver's main parenchymal cells. nih.gov These models allow for controlled studies of the molecular pathways involved in D-GalN-induced cell death and metabolic disruption.

Induction of Apoptosis and Necrosis in Primary Hepatocytes

D-GalN is known to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in primary hepatocytes. sigmaaldrich.commedchemexpress.com The balance between these two modes of cell death can be influenced by experimental conditions.

Studies have shown that D-GalN treatment leads to classic apoptotic features such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.gov This process is often mediated by the activation of key executioner enzymes like caspase-3. medchemexpress.com For instance, in primary cultures of rat hepatocytes, D-GalN has been shown to induce caspase-3 activation and subsequent DNA fragmentation. medchemexpress.com

In some experimental setups, particularly when combined with other agents like lipopolysaccharide (LPS), the apoptotic response is significantly amplified. nih.gov This combination is often used to model fulminant hepatic failure. nih.govmedchemexpress.com The death receptor pathway, involving molecules like tumor necrosis factor-alpha (TNF-α) and Fas/FasL, has been identified as a major regulator of D-GalN/LPS-induced hepatocyte apoptosis. nih.govnih.gov Research indicates that TNF-α can mediate D-GalN-induced apoptosis through the production of nitric oxide (NO). nih.gov

Conversely, some studies highlight that under certain conditions, necrosis is the predominant form of cell death. In a comparative study using primary cultures of lean and steatotic rat hepatocytes, D-GalN caused a more severe injury in steatotic cells, with necrosis strongly prevailing over apoptosis. nih.gov This was evidenced by significant lactate (B86563) dehydrogenase leakage and a lack of increased activity in caspases 3, 8, and 9. nih.gov

Cell TypeTreatmentObserved EffectsPredominant Cell DeathKey Mediators
Primary Rat HepatocytesD-GalNCaspase-3 activation, DNA fragmentationApoptosis & NecrosisCaspase-3
Primary Rat HepatocytesD-GalN/LPSIncreased apoptosisApoptosisTNF-α, Fas/FasL, NO
Lean Rat HepatocytesD-GalNLactate dehydrogenase leakage, ROS formationNecrosisReactive Oxygen Species (ROS)
Steatotic Rat HepatocytesD-GalNMore severe injury, higher ROS formationNecrosisROS

Impact on Hepatocellular Metabolism

The primary metabolic insult of D-GalN is the depletion of the intracellular pool of uracil (B121893) nucleotides. sigmaaldrich.comnih.gov This occurs as D-GalN is metabolized in hepatocytes, trapping uridine (B1682114) triphosphate (UTP) in the form of UDP-galactosamine and UDP-glucosamine. This sequestration effectively halts the synthesis of RNA and, consequently, proteins. sigmaaldrich.comnih.gov

This fundamental disruption of macromolecular synthesis has several downstream consequences. Studies have demonstrated that D-GalN treatment leads to a decrease in mitochondrial membrane potential and the activity of mitochondrial dehydrogenases. nih.govnih.gov Furthermore, it induces the formation of reactive oxygen species (ROS) and lipid peroxidation in a dose-dependent manner. nih.gov These effects are more pronounced in steatotic hepatocytes, suggesting a higher susceptibility to D-GalN-induced metabolic stress in the context of pre-existing fatty liver conditions. nih.gov The depletion of glutathione (B108866), a key intracellular antioxidant, has also been observed, further contributing to oxidative stress. nih.gov

D-(+)-Galactosamine Hydrochloride Effects on Non-Parenchymal Liver Cells

The liver is a complex organ composed of various cell types. The response to D-GalN is not limited to hepatocytes but also involves critical interactions with non-parenchymal cells, which play a significant role in the progression of liver injury.

Kupffer Cell Activation and Role in Injury Progression

Kupffer cells, the resident macrophages of the liver, are key players in the inflammatory response to D-GalN, particularly when administered with LPS. semanticscholar.orgnih.gov LPS activates Kupffer cells, leading to the production of pro-inflammatory mediators, including the potent cytokine TNF-α. semanticscholar.orgnih.gov

This activation of Kupffer cells is crucial for the full-blown liver injury observed in the D-GalN/LPS model. nih.gov In vitro co-culture studies have shown that the presence of Kupffer cells exacerbates D-GalN-induced hepatocyte necrosis, an effect that is dependent on the presence of both LPS and complement. nih.gov The deposition of complement component C3 has been observed in Kupffer cells, suggesting their role in activating the complement system, which further contributes to hepatocyte damage. nih.gov Interestingly, while TNF-α is a major product of activated Kupffer cells, the exacerbation of hepatocyte death by these cells in co-culture was found to be independent of TNF-α and NO. nih.gov

Cell SystemTreatmentKey FindingsImplication
Co-culture of Hepatocytes and Kupffer CellsD-GalN + LPS + ComplementRemarkable increase in hepatocyte necrosis (LDH leakage)Kupffer cells, activated by LPS, are crucial for promoting complement-mediated hepatic injury.
In vivo rat modelD-GalN + LPSC3 deposition in Kupffer cells, followed by C3 on hepatocyte membranesKupffer cells are involved in the activation of the complement system during D-GalN/LPS-induced liver injury.

Leukocyte Infiltration and Adherence

D-GalN has been shown to increase the adherence of polymorphonuclear leukocytes to hepatic endothelial cells. sigmaaldrich.commerckmillipore.commerckmillipore.com This process is a critical step in the inflammatory cascade that leads to liver damage. The adhesion of leukocytes is mediated by specific cell adhesion molecules.

Research using mouse models has demonstrated that Lymphocyte Function-Associated Antigen-1 (LFA-1) plays a pivotal role in mediating leukocyte adhesion in the liver during endotoxemia induced by LPS and D-GalN. nih.gov In LFA-1-deficient mice, the number of firmly adherent leukocytes in the liver was significantly reduced, which correlated with a decrease in hepatocellular apoptosis and injury markers. nih.gov This highlights the importance of leukocyte-endothelial interactions in the pathogenesis of D-GalN-induced liver damage. D-GalN also induces superoxide (B77818) production, which contributes to the inflammatory environment and tissue injury. sigmaaldrich.commerckmillipore.commerckmillipore.com

Modulation of Cell Line Behavior by D-(+)-Galactosamine Hydrochloride (e.g., HepG2 cells)

The human hepatoma cell line, HepG2, is another valuable in vitro model for studying the effects of D-GalN. These cells, while cancerous in origin, retain many hepatocyte-like functions and provide a more homogenous and reproducible system compared to primary cells.

Studies using HepG2 cells have confirmed that D-GalN induces apoptosis, characterized by nuclear fragmentation and chromatin condensation. nih.gov Research has shown that exposure of HepG2 cells to D-GalN leads to the activation of caspase-3, a key mediator of apoptosis. nih.gov

Furthermore, investigations into protective mechanisms against D-GalN-induced apoptosis in HepG2 cells have provided insights into the cellular pathways involved. For example, the compound bicyclol (B1666982) has been shown to protect HepG2 cells from D-GalN-induced apoptosis by inducing the expression of heat shock protein 27 (HSP27). nih.govnih.gov This protective effect is associated with the inhibition of caspase-3 activity and the suppression of the JNK signaling pathway, as well as preventing the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria. nih.govnih.gov These findings underscore the involvement of mitochondrial and stress-response pathways in the cellular response to D-GalN in HepG2 cells.

Cell LineTreatmentKey Cellular ChangesModulatory Effects
HepG2D-GalNNuclear fragmentation, chromatin condensation, caspase-3 activation-
HepG2D-GalN + BicyclolAttenuation of apoptosis, inhibition of caspase-3, suppression of JNK phosphorylation, reduced cytochrome c and AIF releaseBicyclol induces HSP27, which confers protection against D-GalN-induced apoptosis.

Molecular and Signaling Pathway Investigations Associated with D + Galactosamine Hydrochloride

Activation of Pro-inflammatory Signaling Pathways

The inflammatory response is a hallmark of D-(+)-galactosamine-induced hepatotoxicity, often exacerbated by co-administration with lipopolysaccharide (LPS). This response is orchestrated by a complex network of signaling pathways that regulate the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation. rsc.org In the context of D-(+)-galactosamine/LPS-induced liver injury, the activation of NF-κB is a pivotal event. semanticscholar.orgnih.gov Upon stimulation by pro-inflammatory signals, such as those generated by D-(+)-galactosamine/LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows NF-κB to translocate from the cytoplasm into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes. rsc.org This binding initiates the transcription of various pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). rsc.org The activation of the NF-κB signaling pathway is a key mechanism by which D-(+)-galactosamine hydrochloride contributes to the inflammatory cascade in the liver. nih.govnih.gov

Activator protein-1 (AP-1) is another transcription factor that plays a significant role in mediating inflammatory responses. nih.gov Studies have shown that treatment with D-(+)-galactosamine results in the translocation of AP-1 to the nucleus in hepatic tissue. nih.gov This nuclear translocation signifies the activation of AP-1, enabling it to bind to its target DNA sequences and promote the expression of pro-inflammatory genes. The activation of AP-1, in conjunction with NF-κB, contributes to the upregulation of genes such as intercellular adhesion molecule-1 (ICAM-1), which is involved in the recruitment of inflammatory cells to the site of injury. nih.gov

Table 1: Pro-inflammatory Signaling Pathways Activated by D-(+)-Galactosamine Hydrochloride

Signaling Pathway Key Molecules Observed Effects References
NF-κB Pathway NF-κB, IκBα Translocation of NF-κB to the nucleus, increased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). rsc.orgsemanticscholar.orgnih.govnih.govnih.gov
MAPK Pathways JNK, ERK, p38 Phosphorylation and activation of JNK, ERK, and p38. rsc.orgnih.govnih.gov
AP-1 Pathway AP-1 Translocation of AP-1 to the nucleus, contributing to pro-inflammatory gene expression. nih.gov

Role of Apoptotic Signaling Cascades

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. However, excessive apoptosis can lead to significant tissue damage. D-(+)-galactosamine hydrochloride is known to induce apoptosis in hepatocytes, contributing to liver injury. medchemexpress.comnih.govglpbio.com

Caspases are a family of proteases that execute the process of apoptosis. A key player in this process is caspase-3, an effector caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. atsjournals.org Studies have consistently shown that D-(+)-galactosamine, particularly when administered with LPS, induces the activation of caspase-3 in hepatocytes. medchemexpress.comnih.govatsjournals.orgcas.cz This activation is a critical step in the apoptotic pathway triggered by the toxin. Interestingly, one study noted that while D-(+)-galactosamine alone induced caspase-3 activation, it did not significantly alter the activity of initiator caspases such as caspase-6, -8, and -9. glpbio.com

The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, is regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members. An increase in the ratio of pro- to anti-apoptotic proteins can lead to the permeabilization of the outer mitochondrial membrane. Research has indicated that in the D-(+)-galactosamine/LPS model of hepatotoxicity, there is a significant increase in the gene expression of the pro-apoptotic proteins Bid and Bax. cas.cz The pro-apoptotic protein Bax is known to be able to directly induce the release of cytochrome c from isolated mitochondria. nih.govnih.gov Once released into the cytosol, cytochrome c can trigger the activation of the caspase cascade, leading to apoptosis. youtube.com However, it has also been reported that treatment with D-(+)-galactosamine alone did not result in a change in cytochrome c release in one study of mouse primary hepatocytes. glpbio.com

Table 2: Apoptotic Signaling Cascades in D-(+)-Galactosamine Hydrochloride-Induced Hepatotoxicity

Apoptotic Pathway Key Molecules Observed Effects References
Caspase Activation Caspase-3 Increased activation, leading to the execution of apoptosis. medchemexpress.comnih.govglpbio.comatsjournals.orgcas.cz
Mitochondrial Pathway Bax, Cytochrome C Increased gene expression of pro-apoptotic Bax. cas.cz

Integrated Stress Response (ISR) and Eukaryotic Translation Initiation Factor 2α (eIF2α) Phosphorylation

The Integrated Stress Response (ISR) is a crucial cellular signaling network that allows cells to adapt to various stress conditions, such as endoplasmic reticulum (ER) stress, viral infection, and nutrient deprivation nih.gov. A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis, which helps to conserve resources and reduce the load of newly synthesized proteins, while paradoxically promoting the translation of specific mRNAs, like that of Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to resolve the stress nih.govnih.gov.

In the context of D-(+)-Galactosamine-induced pathology, particularly when co-administered with lipopolysaccharide (LPS) to create a potent model of endotoxemia and liver failure, the ISR is significantly implicated. Studies have shown that this D-GalN/LPS model induces a robust ISR in hepatocytes, characterized by the phosphorylation of eIF2α nih.govresearchgate.net. This response is linked to the control of apoptosis in stressed liver cells and is associated with survival outcomes during endotoxin (B1171834) challenges nih.gov. The induction of the ISR in this model is considered a major contributor to the massive apoptosis observed in the liver nih.govresearchgate.net.

Mechanistically, the toxicity of galactose metabolites can lead to the accumulation of unfolded proteins, altered calcium homeostasis, and subsequently, ER stress nih.govnih.gov. ER stress is a well-known activator of the ISR through the PERK (PKR-like endoplasmic reticulum kinase) branch, which directly phosphorylates eIF2α mdpi.compeerj.com. Therefore, the ER stress induced by galactose metabolites is a plausible upstream trigger for the ISR and eIF2α phosphorylation observed in D-galactosamine models nih.govnih.gov.

Interestingly, pharmacological modulation of this pathway has been explored as a therapeutic strategy. The use of Guanabenz, a compound known to enhance eIF2α phosphorylation, was shown to protect mice from D-GalN/LPS-induced lethality and prevent liver damage nih.gov. This suggests that the role of the ISR in this context is complex, where its activation might be a double-edged sword, contributing to damage on one hand but also being a potential point for therapeutic intervention.

Table 1: Research Findings on D-(+)-Galactosamine and the Integrated Stress Response

Experimental Model Key Observation Implication Reference(s)
D-Galactosamine/LPS in mice Induces an Integrated Stress Response (ISR) in the liver, characterized by eIF2α phosphorylation. The ISR is a key event leading to massive hepatocyte apoptosis and liver injury. nih.gov, researchgate.net
GALT-deficient fibroblasts + galactose Galactose challenge activates genes characteristic of endoplasmic reticulum (ER) stress. Accumulation of galactose metabolites leads to ER stress, a known trigger of the ISR. nih.gov, nih.gov

Modulation of Sirtuin 1 (SIRT1) Expression and Activity

Sirtuin 1 (SIRT1) is a highly conserved NAD+-dependent protein deacetylase that plays a critical role in regulating cellular metabolism, stress resistance, inflammation, and longevity nih.gov. It acts as a sensor of the cell's energy status and modulates the activity of numerous transcription factors and coactivators, including peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and Forkhead box O3 (FOXO3a), to adapt gene expression to metabolic needs nih.gov.

In experimental models utilizing D-galactosamine, SIRT1 expression and activity are significantly impacted. In a model of acute liver failure induced by D-galactosamine and lipopolysaccharide (D-GalN/LPS) in rats, a notable downregulation of SIRT1 expression was observed nih.gov. This decrease in SIRT1 is associated with the pathogenesis of hepatotoxicity, suggesting that a loss of SIRT1 function contributes to the liver injury nih.gov. Conversely, treatments that upregulate SIRT1 have shown antihepatotoxic effects nih.gov.

Similarly, in a D-galactose-induced aging model in rats, which simulates accelerated aging processes, a decrease in SIRT1 levels was observed in cardiac tissue nih.gov. This reduction was associated with increased inflammation and cardiomyocyte disarrangement. Importantly, long-term exercise training was found to enhance the expression of SIRT1, which correlated with reduced inflammation and improved cardiac histology, highlighting the protective role of SIRT1 against D-galactose-induced damage nih.gov. These findings collectively indicate that D-galactosamine exposure, often in the context of an additional stressor, leads to a reduction in the protective deacetylase SIRT1, thereby exacerbating cellular damage and inflammation.

Table 2: Effect of D-Galactosamine on SIRT1 Expression

Model System Tissue/Cell Type Observed Effect on SIRT1 Associated Outcome Reference(s)
D-GalN/LPS-induced hepatotoxicity in rats Liver Downregulated expression Contributes to pathogenesis of liver injury nih.gov

Nrf2/Heme Oxygenase-1 (HO-1) Pathway Regulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive by its repressor, Keap1. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1) nih.govnih.gov. HO-1 is a critical enzyme that catalyzes the degradation of heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective and anti-inflammatory properties nih.gov.

The role of the Nrf2/HO-1 pathway in the context of D-galactosamine-induced toxicity appears to be complex and potentially model-dependent. In the D-GalN/LPS model of acute liver injury, treatment was found to upregulate the expression of both Nrf2 and HO-1 nih.gov. This suggests an endogenous attempt by the cells to counteract the severe oxidative stress and inflammation induced by the treatment. Furthermore, treatment with a protective agent, andrographolide, further increased the expression of Nrf2 and HO-1, indicating that bolstering this defensive pathway is beneficial nih.gov. Another study also reported that HO-1 gene expression was significantly increased in the D-GalN/LPS hepatotoxicity model nih.gov.

In contrast, a different picture emerges from a study on D-galactose-induced premature ovarian failure. In this model, D-galactose treatment led to a significant downregulation in the expression of Nrf2 and its downstream targets, including HO-1 nih.gov. This suppression of the Nrf2 antioxidant pathway was associated with increased oxidative damage and ovarian dysfunction. The study further showed that an Nrf2 activator could rescue the phenotype, reinforcing that a functional Nrf2/HO-1 axis is crucial for protection against D-galactose toxicity in this context nih.gov.

These seemingly contradictory findings may reflect differences in the specific models (D-GalN/LPS vs. D-galactose alone), the target organs (liver vs. ovary), and the nature of the insult (acute inflammatory injury vs. chronic aging model). In the acute, high-inflammation liver model, the pathway is strongly induced as a response, whereas in the more chronic ovarian aging model, the pathway appears to be suppressed by the continuous stress.

Table 3: Regulation of the Nrf2/HO-1 Pathway by D-Galactosamine

Experimental Model Key Finding Implication Reference(s)
D-GalN/LPS-induced liver injury Upregulated the expression of Nrf2 and HO-1. An endogenous protective response to acute oxidative stress and inflammation. nih.gov
D-GalN/LPS-induced hepatotoxicity Significantly increased HO-1 gene expression. Activation of a key cytoprotective enzyme in response to acute liver injury. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
D-(+)-Galactosamine hydrochloride
Andrographolide
Bilirubin (B190676)
Biliverdin
Carbon monoxide
D-(+)-Galactosamine
Galactose
Guanabenz
Lipopolysaccharide (LPS)

Immunological and Inflammatory Aspects of D + Galactosamine Hydrochloride Exposure

Cytokine and Chemokine Release Profiles

Exposure to D-GalN, in conjunction with an inflammatory stimulus like lipopolysaccharide (LPS), triggers a robust release of a wide array of cytokines and chemokines. This exaggerated cytokine storm is a hallmark of the D-GalN sensitization model and is central to the ensuing pathophysiology.

Tumor Necrosis Factor-alpha (TNF-α) Mediated Effects

Tumor Necrosis Factor-alpha (TNF-α) is a primary and critical mediator in the inflammatory cascade initiated by D-GalN sensitization. nih.govnih.gov Co-administration of D-GalN with LPS leads to a significantly augmented and rapid increase in serum TNF-α levels compared to LPS administration alone. nih.gov This surge in TNF-α is directly implicated in the subsequent cellular damage, particularly the induction of apoptosis in hepatocytes. nih.govnih.gov

The lethal effects observed in the D-GalN/LPS model are largely attributable to TNF-α-mediated hepatotoxicity. nih.gov Studies have demonstrated that the injurious effects are dependent on the secreted form of TNF-α signaling through the TNF-p55 receptor. nih.gov In mouse models, the absence of either TNF-α or the p55 receptor completely abrogates the mortality and liver injury typically seen with D-GalN/LPS challenge. nih.gov This underscores the central role of the TNF-α/p55 receptor axis in mediating the downstream inflammatory damage in D-GalN-sensitized animals.

Table 1: Research Findings on TNF-α in D-(+)-Galactosamine Hydrochloride Models
FindingModel SystemKey ObservationReference
Augmented TNF-α ProductionMice (C57BL/6N) with D-GalN and LPSCo-injection of D-GalN and LPS resulted in a much greater increase in serum TNF-α compared to LPS alone, with peak levels observed at 1.5 hours. nih.gov
Dependence on Secreted TNF-αTransgenic mice (TNF-α knockout, p55 and p75 receptor knockout) with D-GalN and LPSMortality and liver injury were absent in TNF-α knockout mice and in mice expressing only a cell-associated form of TNF-α, indicating dependence on secreted TNF-α. nih.gov
Role of TNF-p55 Receptorp55 and p75 receptor knockout mice with D-GalN and LPSp55 knockout mice exhibited no mortality or liver injury, while p75 knockout mice showed high mortality and liver injury, highlighting the crucial role of the p55 receptor. nih.gov

Interleukin (IL) Family Responses (e.g., IL-1β, IL-6, IL-10, IL-18)

The inflammatory response in D-GalN sensitization involves a complex interplay of various interleukins, with both pro-inflammatory and anti-inflammatory roles.

Pro-inflammatory Interleukins (IL-1β, IL-6, IL-18): The D-GalN/LPS model is characterized by a significant increase in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-18 (IL-18). nih.gov Studies have shown that in response to D-GalN/LPS, the serum and hepatic levels of IL-1β and IL-6 are markedly elevated. nih.gov For instance, in a mouse model of D-GalN/LPS-induced acute liver injury, serum levels of IL-6 and IL-1β were significantly increased. nih.gov Similarly, IL-18, a potent pro-inflammatory cytokine, has been shown to be upregulated in D-GalN-induced hepatitis, and its reduction is associated with amelioration of liver injury. ohsu.edu

Anti-inflammatory Interleukin (IL-10): In contrast to the pro-inflammatory cytokines, Interleukin-10 (IL-10) plays a protective role in the D-GalN/LPS model. IL-10 is an anti-inflammatory cytokine that is also produced during the inflammatory response. nih.gov Administration of recombinant IL-10 before or shortly after the D-GalN/LPS challenge can significantly reduce TNF-α levels and protect against liver injury. nih.gov Conversely, neutralization of endogenous IL-10 leads to a substantial increase in TNF-α levels and exacerbates liver damage. nih.gov This demonstrates the critical role of IL-10 in modulating and controlling the inflammatory response in this model.

Table 2: Research Findings on Interleukin Responses in D-(+)-Galactosamine Hydrochloride Models
InterleukinFindingModel SystemKey ObservationReference
IL-1βIncreased ProductionMice with D-GalN and LPSSignificantly increased levels of IL-1β in serum and liver tissue. nih.gov
IL-6Increased ProductionMice with D-GalN and LPSSignificantly increased levels of IL-6 in serum and liver tissue. nih.gov
IL-10Hepatoprotective RoleMice with D-GalN and LPSAdministration of recombinant IL-10 decreased TNF-α and liver injury. Anti-IL-10 antibodies increased TNF-α and liver injury. nih.gov
IL-18Increased ProductionRats with D-GalNElevation of IL-18 mRNA in the liver and its concentration in the serum. ohsu.edu

Role of Toll-Like Receptors (TLRs) in Sensitization

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing conserved molecular patterns on pathogens. The sensitization effect of D-GalN is intimately linked to the enhanced activation of TLR signaling pathways.

TLR4 Ligand Sensitization (Lipopolysaccharide)

The most extensively studied model of D-GalN sensitization involves the co-administration of lipopolysaccharide (LPS), a potent ligand for Toll-like receptor 4 (TLR4). D-GalN dramatically increases the sensitivity of an organism to LPS. nih.gov While the precise mechanism of this sensitization is not fully elucidated, it is known that D-GalN inhibits hepatic RNA and protein synthesis, which may impair the production of protective molecules that normally temper the inflammatory response to LPS. nih.gov Furthermore, studies have shown that in rats with D-GalN-induced acute hepatic failure, the expression of TLR4 mRNA is increased in the liver, in parallel with TNF-α and CD14 mRNA, suggesting an upregulation of the LPS recognition and signaling machinery in hepatocytes. nih.gov

Differential Responses to Other TLR Ligands (e.g., TLR7/8, TLR9)

The sensitizing effect of D-GalN is not limited to TLR4 ligands. Studies have shown that D-GalN also enhances the inflammatory response to ligands for other TLRs, such as TLR7/8 and TLR9. However, the nature and severity of the resulting inflammatory response can differ depending on the specific TLR engaged.

In a comparative study, the TLR7/8 agonist R848, when combined with D-GalN, induced systemic and liver toxicity. In contrast, the TLR9 agonist CpG-ODN1826 with D-GalN led to a more liver-specific injury with more modest systemic effects. nih.gov Interestingly, while both models showed similar increases in serum TNF-α, the CpG/D-GalN model induced significantly higher serum IL-6 levels compared to the R848/D-GalN model (~5 ng/ml vs. ~0.5 ng/ml at 7 hours). nih.gov This suggests that the downstream cytokine profiles and the systemic versus localized nature of the inflammation can be differentially modulated depending on the specific TLR pathway activated in the context of D-GalN sensitization.

Table 3: Differential Responses to TLR Ligands in D-(+)-Galactosamine Hydrochloride Sensitized Mice
TLR LigandAgonistKey ObservationReference
TLR7/8R848Induced systemic and liver toxicity. Lower serum IL-6 levels (~0.5 ng/ml). nih.gov
TLR9CpG-ODN1826Induced a more liver-specific injury with modest systemic effects. Higher serum IL-6 levels (~5 ng/ml). nih.gov

Immune Cell Infiltration and Activity (e.g., Macrophages, Neutrophils)

Exposure to D-(+)-Galactosamine hydrochloride (D-GalN), particularly in combination with lipopolysaccharide (LPS), is a well-established method for inducing acute liver injury in experimental models, which closely mimics human viral hepatitis. chemicalbook.com A defining characteristic of this induced hepatotoxicity is a pronounced inflammatory response, marked by the significant infiltration and activation of immune cells, most notably macrophages and neutrophils. sigmaaldrich.commerckmillipore.com

D-GalN sensitizes the liver to the effects of bacterial endotoxins like LPS. elsevier.es This sensitization triggers a powerful activation of Kupffer cells, the liver's resident macrophage population. elsevier.es Once activated, these cells release a variety of pro-inflammatory mediators. This chemical signaling initiates the recruitment of circulating neutrophils and monocytes to the liver. nih.gov

Research has demonstrated that a significant infiltration of neutrophils into the liver is a hallmark of the acute liver injury induced by D-GalN/LPS. nih.gov These recruited neutrophils contribute to liver damage by releasing cytotoxic substances. nih.gov Furthermore, D-GalN has been shown to increase the adherence of polymorphonuclear leukocytes (a type of neutrophil) to the endothelial cells lining the liver's blood vessels and to induce the production of superoxide (B77818), a reactive oxygen species. sigmaaldrich.commerckmillipore.com

Macrophages play a complex, dual role in this process. While the initial activation of Kupffer cells drives the inflammatory cascade, monocytes that infiltrate from the bloodstream and differentiate into macrophages can adopt different functional profiles. nih.gov Studies have shown that both pro-inflammatory (M1) and anti-inflammatory (M2) macrophages are involved in the development of liver lesions following D-GalN administration. nih.gov The balance between these macrophage phenotypes is a critical factor in determining the severity of the liver damage and the subsequent processes of inflammation resolution and tissue repair.

Immunomodulatory Activities of D-(+)-Galactosamine Hydrochloride

Beyond its role in triggering acute, localized inflammation in the liver, D-(+)-Galactosamine hydrochloride possesses broader immunomodulatory activities. These effects are complex and can influence various components of the immune system. Much of the immunomodulatory action of D-GalN is observed when it is used to sensitize macrophages and other cells to inflammatory stimuli like LPS. oup.comnih.gov

D-GalN can enhance the production of certain signaling molecules by macrophages when they are stimulated with LPS. For example, studies using the RAW 264.7 macrophage cell line have shown that D-GalN augments the production of nitric oxide (NO) in response to LPS. oup.comnih.gov This effect is linked to an increase in the expression of inducible nitric oxide synthase (iNOS) and the generation of intracellular reactive oxygen species (ROS). oup.comnih.gov However, in the same model, D-GalN did not augment the production of tumor necrosis factor-alpha (TNF-α), indicating a selective effect on macrophage signaling pathways. oup.com

The compound's influence extends to the adaptive immune system. The inflammatory environment created by D-GalN can shape the response of T-lymphocytes. nih.gov The release of cytokines during the D-GalN-induced inflammatory response can influence the direction of the T-cell response. Furthermore, it is established that susceptibility to D-GalN-induced liver toxicity is mediated by lymphoreticular cells, which include both lymphocytes and macrophages, rather than solely by liver cells (hepatocytes). nih.gov Research has also indicated that D-GalN can impact serum immunoglobulin levels; its administration has been associated with a rise in serum concentrations of IgA, IgM, and IgG. researchgate.net

Some polysaccharides containing galactosamine have been shown to have immunosuppressive properties. For instance, a galactosaminogalactan produced by the fungus Aspergillus fumigatus has demonstrated such effects. plos.org

Table 1: Key Research Findings on Immune Cell Activity

Cell Type Experimental Model Key Finding with D-GalN Exposure Reference
Macrophages Rat model of acute liver injury Both M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophage phenotypes contribute to the development of hepatic lesions. nih.gov
Macrophages RAW 264.7 macrophage cell line Augments LPS-induced nitric oxide (NO) production, but not Tumor Necrosis Factor-alpha (TNF-α). oup.comnih.gov
Neutrophils Mouse model of acute liver failure Marked enhancement in hepatic infiltration is a hallmark of acute liver injury. nih.gov
Leukocytes Rat model of acute hepatic failure Significant increase in granulocytes (including neutrophils) and decreases in lymphocytes and monocytes. elsevier.es

Glycobiological and Metabolic Research Involving D + Galactosamine Hydrochloride

Influence on Glycosylation Patterns of Proteins

D-(+)-Galactosamine is a well-established inhibitor of hepatic protein and glycoprotein (B1211001) synthesis and secretion. merckmillipore.comnih.gov Its administration leads to significant alterations in the glycosylation patterns of proteins, primarily through its metabolic conversion into UDP-galactosamine, which can compete with and replace the natural substrate UDP-galactose. nih.gov This interference disrupts the normal assembly of oligosaccharide chains on proteins.

The administration of D-(+)-galactosamine has been shown to inhibit the secretion of glycoproteins from the liver. nih.gov This inhibitory effect is a cumulative result of several factors: a decrease in the synthesis of acceptor proteins, inhibition of galactosyltransferase activity by galactosamine metabolites, and the substitution of UDP-galactose with UDP-galactosamine. nih.gov

A notable example is the impact on the secretion of specific plasma proteins. In studies using rat hepatocyte primary cultures, D-(+)-galactosamine was found to impair the secretion of alpha 1-antitrypsin and alpha 1-acid glycoprotein. nih.gov However, the secretion of albumin, an unglycosylated protein, was not affected, highlighting the specific action of D-(+)-galactosamine on glycosylation-dependent secretory pathways. nih.gov The inhibitory effect on de novo glycosylation and oligosaccharide processing can persist for at least 24 hours after the removal of D-(+)-galactosamine from the cell culture. nih.gov

Table 1: Effect of D-(+)-Galactosamine on Protein Secretion in Rat Hepatocytes

Protein Glycosylation Status Effect of D-(+)-Galactosamine on Secretion
Alpha 1-antitrypsin Glycosylated Impaired nih.gov
Alpha 1-acid glycoprotein Glycosylated Impaired nih.gov
Albumin Unglycosylated Not inhibited nih.gov

Research has demonstrated that D-galactosamine can be transferred to endogenous acceptor proteins within the Golgi apparatus. nih.gov While the physiological substrate for galactosyltransferase is UDP-galactose, UDP-galactosamine, which accumulates after D-(+)-galactosamine administration, can act as a substitute. nih.gov The rate of D-galactosamine transfer to these acceptor proteins is approximately 9% of that observed with D-galactose. nih.gov This incorporation of a non-acetylated amino sugar is significant because such sugars are not typically found in glycoproteins. nih.gov This aberrant incorporation disrupts the normal structure and function of the resulting glycoproteins. nih.gov

Studies on rat hepatocyte primary cultures have shown that D-(+)-galactosamine at a concentration of 4 mM partially inhibits de novo N-glycosylation. nih.gov This leads to the formation of alpha 1-antitrypsin molecules lacking one or two of their three carbohydrate side chains and alpha 1-acid glycoprotein molecules missing one to five of their six carbohydrate side chains. nih.gov Furthermore, D-(+)-galactosamine interferes with oligosaccharide processing, resulting in some carbohydrate chains remaining in a form that is sensitive to endoglucosaminidase H, indicating incomplete processing. nih.gov

Biosynthesis of Glycosaminoglycans and Other Polysaccharides

D-(+)-Galactosamine hydrochloride is utilized in the synthesis of glycosaminoglycans (GAGs) and other polysaccharides. chemimpex.com GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units, and they are crucial components of the extracellular matrix and cell surfaces, playing roles in cell signaling, adhesion, and migration. nih.gov

The biosynthesis of GAGs, such as heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS), begins with the formation of a linker tetrasaccharide attached to a core protein. nih.gov The addition of the first sugar of the repeating disaccharide unit to this linker determines whether HS or CS is synthesized. nih.gov While the direct incorporation of exogenously supplied D-(+)-galactosamine into this pathway is complex and depends on its metabolic conversion, its derivatives are fundamental to these structures. The amino sugar N-acetyl-D-galactosamine (GalNAc), a derivative of galactosamine, is a key component of chondroitin sulfate. medchemexpress.com

Substrate Utilization in Enzyme Activity Assays (e.g., Galactosamine Transferase, Galactosidase)

D-(+)-Galactosamine and its derivatives serve as substrates in various enzyme activity assays, providing insights into the mechanisms of glycosyltransferases and glycosidases. chemimpex.com For instance, UDP-galactosamine, the activated form of galactosamine, can act as a substrate for galactosyltransferases, even though it is not the preferred substrate. nih.gov The ability of UDP-galactosamine to replace UDP-galactose in in vitro assays allows researchers to study the specificity and kinetics of these enzymes. nih.gov

In the context of the Golgi apparatus, the enzyme UDP-galactose-N-acetyl-d-glucosamine galactosyltransferase can utilize UDP-galactosamine. nih.gov The Michaelis constants for this enzyme have been determined to be 0.11 mM for UDP-galactose with N-acetyl-d-glucosamine as the acceptor and 19 mM for N-acetyl-d-glucosamine itself. nih.gov The use of D-(+)-galactosamine and its metabolites in such assays is crucial for understanding the biochemical pathways of glycoprotein synthesis. chemimpex.com

Role in Natural Polysaccharide Constituents (e.g., Chitin (B13524), Mucoproteins)

Galactosamine is a constituent of certain natural polysaccharides and glycoproteins. It is found in glycoprotein hormones such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH). wikipedia.org These hormones are crucial for reproductive function, and their glycosylation is essential for their biological activity.

While chitin is primarily composed of N-acetyl-D-glucosamine, the presence of related amino sugars in various natural biopolymers highlights the importance of this class of molecules. Mucoproteins, which are glycoproteins found in mucus secretions, also contain hexosamines as part of their carbohydrate structures. The study of D-(+)-galactosamine provides a model for understanding the synthesis and structure of these complex biological macromolecules.

Strategies for Modulating D + Galactosamine Hydrochloride Induced Biological Outcomes

Pharmacological Interventions and Therapeutic Agent Evaluation

D-(+)-Galactosamine hydrochloride (D-GalN) is a well-established hepatotoxic agent utilized in research to induce liver injury that mimics the characteristics of viral hepatitis in animal models. sigmaaldrich.combroadcastmed.com The resulting liver damage is characterized by cellular necrosis, apoptosis (programmed cell death), and inflammation. youtube.comnih.gov Consequently, this model is frequently employed to evaluate the efficacy of various therapeutic agents aimed at mitigating these pathological processes. The primary strategies for intervention revolve around targeting the key mechanisms of D-GalN-induced toxicity, namely oxidative stress, inflammation, and apoptosis.

Antioxidant Compound Efficacy

Oxidative stress is a significant contributor to the pathogenesis of D-GalN-induced liver injury. sigmaaldrich.com The efficacy of several antioxidant compounds in mitigating this damage has been a subject of extensive research.

Studies have demonstrated that pretreatment with various antioxidants can protect against D-GalN-induced hepatotoxicity. For instance, acteoside , a phenylethanoid glycoside, has been shown to inhibit hepatic apoptosis and subsequent liver failure in a D-GalN/lipopolysaccharide (LPS) induced model in mice. nih.gov This protective effect is attributed to its antioxidant properties, which are thought to counteract the reactive oxygen intermediates involved in TNF-α-dependent apoptosis. nih.gov

Curcumin (B1669340) , the active component of turmeric, has also been investigated for its hepatoprotective effects. In a rat model of D-GalN/LPS-induced liver injury, curcumin pretreatment led to a decrease in markers of liver damage and lipid peroxidation. smolecule.com The mechanism of action appears to be linked to the HO-1/CO antioxidant system, with curcumin increasing the expression of heme oxygenase-1 (HO-1) and reducing the expression of inducible nitric oxide synthase (NOS-2). smolecule.com

Pentoxifylline , a methylxanthine derivative, has demonstrated hepatoprotective effects against D-GalN-induced toxicity in rats. chemicalbook.comnih.gov Its antioxidant properties are evidenced by the prevention of the reduction in antioxidant enzyme activities, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and the attenuation of elevated malondialdehyde (MDA) levels, a marker of lipid peroxidation. chemicalbook.comnih.gov

Furthermore, a green tea extract supplement has been shown to reduce D-GalN-induced acute liver injury in rats by inhibiting apoptotic and proinflammatory signaling. sigmaaldrich.com The protective effects are attributed to the extract's ability to scavenge reactive oxygen species (ROS) and decrease the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), key regulators of inflammation. sigmaaldrich.com

A combination of antioxidants, including ascorbic acid (vitamin C) , beta-carotene , alpha-tocopherol (vitamin E) , and sodium selenate , has also been found to have a protective effect against D-GalN-induced kidney injury in rats, suggesting a broader systemic benefit of antioxidant therapy in D-GalN toxicity. nih.gov

Table 1: Efficacy of Antioxidant Compounds in D-(+)-Galactosamine Hydrochloride-Induced Injury Models

Antioxidant Compound Model System Key Findings
Acteoside D-GalN/LPS-induced liver injury in mice Inhibited hepatic apoptosis and hepatitis. nih.gov
Curcumin D-GalN/LPS-induced liver injury in rats Decreased markers of liver damage and lipid peroxidation; modulated the HO-1/CO antioxidant system. smolecule.com
Pentoxifylline D-GalN-induced hepatotoxicity in rats Prevented the reduction in antioxidant enzyme activities (SOD, CAT) and attenuated lipid peroxidation. chemicalbook.comnih.gov
Green Tea Extract D-GalN-induced acute liver injury in rats Reduced oxidative stress and inflammation by inhibiting NF-κB and AP-1 activation. sigmaaldrich.com
Antioxidant Combination (Vitamins C, E, beta-carotene, selenium) D-GalN-induced kidney injury in rats Provided a protective effect against kidney damage. nih.gov

Anti-inflammatory Agent Application

Inflammation is a hallmark of D-GalN-induced liver injury, and therefore, anti-inflammatory agents represent a critical area of therapeutic investigation.

A flavonoid fraction isolated from the flower of Inula britannica has been shown to ameliorate D-GalN-induced acute liver injury. nih.gov This protective effect is attributed to its antioxidative and anti-inflammatory activities, as evidenced by the reversal of increases in serum aminotransferase levels, lipid peroxidation, and the attenuation of increases in tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS). nih.gov

Ethyl acetate , a simple organic compound, has demonstrated anti-inflammatory properties in a D-GalN/LPS-induced endotoxic shock model in mice. nih.gov It was found to decrease the production of inflammatory mediators such as TNF-α, nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide-activated macrophage-like cells. nih.gov The underlying mechanism appears to involve the inhibition of NF-κB activity. nih.gov

The anti-inflammatory effects of antioxidants like curcumin and green tea extract also contribute to their hepatoprotective capabilities. Curcumin reduces the expression of the pro-inflammatory enzyme NOS-2, while green tea extract abrogates the pro-inflammatory response by decreasing the activation of NF-κB and AP-1. sigmaaldrich.comsmolecule.com

Table 2: Application of Anti-inflammatory Agents in D-(+)-Galactosamine Hydrochloride-Induced Injury Models

Anti-inflammatory Agent Model System Key Findings
Inula britannica Flavonoid Fraction D-GalN-induced acute liver injury in mice Attenuated increases in TNF-α and iNOS. nih.gov
Ethyl Acetate D-GalN/LPS-induced endotoxic shock in mice Decreased production of TNF-α, NO, IL-1β, and IL-6. nih.gov
Curcumin D-GalN/LPS-induced liver injury in rats Reduced expression of the pro-inflammatory enzyme NOS-2. smolecule.com
Green Tea Extract D-GalN-induced acute liver injury in rats Decreased activation of the pro-inflammatory transcription factors NF-κB and AP-1. sigmaaldrich.com

Anti-apoptotic Compound Studies

Apoptosis, or programmed cell death, is a key mechanism of hepatocyte loss in D-GalN-induced liver injury. sigmaaldrich.com Therefore, compounds with anti-apoptotic properties are of significant therapeutic interest.

Acteoside has been shown to significantly inhibit hepatic apoptosis in a D-GalN/LPS-induced liver injury model in mice. nih.gov This effect is thought to be mediated by its antioxidant properties, which block the downstream signaling of TNF-α, a key initiator of apoptosis in this model. nih.gov

Gentiopicroside (B1671439) , a compound isolated from Gentiana species, has demonstrated remarkable hepatoprotection against D-GalN/LPS-induced damage through its anti-apoptotic activities. It attenuates the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), key executioners of apoptosis. Furthermore, it suppresses the activation of initiator caspases-8 and -9, reduces the cytosolic release of cytochrome c, and attenuates the increased ratio of Bax to Bcl-2 protein expression.

Nutritional interventions with glycine (B1666218) and uridine (B1682114) have also been shown to prevent apoptosis in hepatocytes caused by D-GalN. Their protective effect is linked to the prevention of TNF-α release from Kupffer cells, thereby blocking the apoptotic cascade that occurs early after D-GalN treatment.

Green tea extract also exhibits anti-apoptotic effects by attenuating the mitochondrial apoptosis-signaling pathway. sigmaaldrich.com It was found to counteract D-GalN-induced cytosolic Bax and mitochondrial cytochrome c translocation, which are critical events in the intrinsic apoptotic pathway. sigmaaldrich.com

Table 3: Studies of Anti-apoptotic Compounds in D-(+)-Galactosamine Hydrochloride-Induced Injury Models

Anti-apoptotic Compound Model System Key Findings
Acteoside D-GalN/LPS-induced liver injury in mice Inhibited hepatic apoptosis, likely through antioxidant effects against TNF-α signaling. nih.gov
Gentiopicroside D-GalN/LPS-induced fulminant hepatic failure in mice Attenuated caspase-3 and PARP cleavage, suppressed caspase-8 and -9 activation, and modulated Bax/Bcl-2 ratio.
Glycine and Uridine D-GalN-induced hepatotoxicity in rats Prevented apoptosis by blocking TNF-α release from Kupffer cells.
Green Tea Extract D-GalN-induced acute liver injury in rats Attenuated the mitochondrial apoptosis-signaling pathway. sigmaaldrich.com

Modulation of Stress Response Pathways

The cellular response to the stress induced by D-GalN involves complex signaling pathways that can either promote cell survival or lead to cell death. Modulating these pathways is a key therapeutic strategy.

Gentiopicroside has been shown to modulate stress-activated protein kinase pathways. In a D-GalN/LPS-induced fulminant hepatic failure model, gentiopicroside attenuated the phosphorylation of c-jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which were significantly increased following D-GalN/LPS injection.

Green tea extract supplementation can counteract D-GalN-induced acute liver injury by attenuating proinflammatory cytokine-signaling pathways. sigmaaldrich.com It was shown to reduce the D-GalN-enhanced release of multiple plasma cytokines and chemokines. sigmaaldrich.com

The hepatoprotective effects of resveratrol (B1683913) , a SIRT1 activator, are linked to the modulation of stress response pathways. In a D-GalN/LPS model of hepatotoxicity, resveratrol pretreatment attenuated liver damage. This effect was blocked by a SIRT1 inhibitor, suggesting that the cytoprotective effects of resveratrol are mediated through SIRT1 activity. D-GalN/LPS treatment itself was found to cause a dramatic decrease in SIRT1 levels, indicating that the downregulation of this stress-responsive protein is involved in the cytotoxic effects of the D-GalN/LPS model.

Cellular and Stem Cell-Based Therapeutic Approaches

In cases of severe acute liver failure induced by agents like D-GalN, where pharmacological interventions may be insufficient, cellular and stem cell-based therapies are being explored as potential treatment modalities.

Hepatocyte transplantation has been investigated as a therapeutic strategy for D-GalN-induced acute liver failure in rats. One study demonstrated that intraperitoneal transplantation of hepatocytes encapsulated with calcium alginate gel significantly improved the survival rate of rats with D-GalN-induced acute hepatic failure compared to the transplantation of free hepatocytes. nih.gov The encapsulated hepatocytes remained viable and led to a gradual improvement in liver function markers. nih.gov

Mesenchymal stem cells (MSCs) have also shown therapeutic potential in experimental models of acute liver failure. The administration of MSC-derived molecules, either as a conditioned medium or through an extracorporeal bioreactor, significantly improved short-term survival in a D-galactosamine-induced rat model of fulminant hepatic failure. sigmaaldrich.com Systemic infusion of MSC-conditioned medium was shown to provide a significant survival benefit and prevent the release of liver injury biomarkers. sigmaaldrich.com The therapeutic effects of MSCs are attributed to their ability to secrete various therapeutic molecules, including cytokines like IL-10 and hepatocyte growth factor (HGF), and their immunomodulatory properties. smolecule.com

Table 4: Cellular and Stem Cell-Based Therapeutic Approaches for D-(+)-Galactosamine Hydrochloride-Induced Liver Injury

Therapeutic Approach Model System Key Findings
Encapsulated Hepatocyte Transplantation D-GalN-induced acute hepatic failure in rats Marked improvement in survival rate and gradual improvement in liver function markers. nih.gov
Mesenchymal Stem Cell (MSC)-Conditioned Medium D-GalN-induced fulminant hepatic failure in rats Significant survival benefit and prevention of the release of liver injury biomarkers. sigmaaldrich.com

Nutritional and Dietary Modulations (e.g., Glycine, Uridine)

Nutritional and dietary interventions have been explored as a means to modulate the biological outcomes of D-GalN-induced hepatotoxicity.

Glycine , a non-essential amino acid, has been shown to have a protective effect against D-GalN-induced liver injury. In rats fed a diet containing 5% glycine, the hepatotoxic effects of D-GalN were prevented. The protective mechanism of glycine is thought to involve the prevention of Kupffer cell activation, which in turn blunts the increase in circulating endotoxin (B1171834) and the subsequent release of TNF-α, a key mediator of apoptosis in this model.

Uridine has also been identified as a compound that can rescue animals from D-GalN toxicity. Uridine is believed to work through a dual mechanism. It can block D-GalN toxicity by preventing the inhibition of mRNA synthesis within hepatocytes. Additionally, uridine can affect Kupffer cells by blunting the increase in intracellular calcium and the release of TNF-α caused by endotoxin, thereby preventing the early apoptotic events following D-GalN treatment.

Studies have also examined the protective effects of various other dietary amino acids . In rats fed diets containing 10% L-glutamine, L-asparagine, or L-serine, or 5% L-histidine, L-tyrosine, L-lysine, or L-glycine, the D-GalN-induced elevation of serum transaminase activities was significantly lower than in the control group. Further investigation into the mechanism of this protection suggested that the suppressive effects of amino acids like L-glutamine, L-serine, L-alanine, and L-glutamic acid on D-GalN-induced hepatitis may not always be mediated by the inhibition of the Kupffer cell-TNF-α-apoptosis pathway.

Table 5: Nutritional and Dietary Modulations in D-(+)-Galactosamine Hydrochloride-Induced Injury Models

Nutritional/Dietary Agent Model System Key Findings
Glycine D-GalN-induced hepatotoxicity in rats Prevented liver injury by inhibiting Kupffer cell activation and subsequent TNF-α release.
Uridine D-GalN-induced hepatotoxicity in rats Prevented apoptosis by blocking TNF-α release from Kupffer cells and potentially by rescuing hepatocyte mRNA synthesis.
Various Dietary Amino Acids (L-glutamine, L-asparagine, L-serine, L-histidine, L-tyrosine, L-lysine) D-GalN-induced hepatotoxicity in rats Suppressed the elevation of serum transaminase activities.

Advanced Analytical Methodologies in D + Galactosamine Hydrochloride Research

Spectroscopic and Chromatographic Characterization in Biological Contexts

Spectroscopic and chromatographic methods are fundamental in the analysis of D-(+)-Galactosamine hydrochloride and its metabolites within biological matrices. These techniques provide the means to separate, identify, and quantify the compound and related molecules, offering insights into its mechanism of action.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of D-(+)-Galactosamine hydrochloride. sigmaaldrich.comsigmaaldrich.com Its versatility allows for both the quantification of the compound itself and the separation of its derivatives in various biological samples. nih.govnih.gov

One established HPLC method involves pre-column derivatization to enhance detection. For instance, derivatization with o-phthalaldehyde (B127526) and β-mercaptoethanol allows for sensitive quantification. nih.gov Another approach uses 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) as a derivatizing agent, which reacts with the amino group of galactosamine under alkaline conditions, enabling UV detection. tandfonline.com These methods have been validated for linearity, precision, and repeatability, ensuring accurate and reliable results. nih.gov

Researchers have developed rapid HPLC methods, with analysis times as short as 10 to 15 minutes, which are superior to older techniques for analyzing hexosamines and their derivatives. nih.gov These methods are crucial for studying glycoproteins, where D-(+)-Galactosamine is a key component. The ability to separate and quantify related compounds like glucosamine (B1671600), glucosaminitol, and galactosaminitol simultaneously is a significant advantage. nih.gov

Table 1: HPLC Methods for D-(+)-Galactosamine Analysis

ParameterMethod 1Method 2
Derivatizing Agent o-phthalaldehyde and β-mercaptoethanol nih.gov9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) tandfonline.com
Detection Not SpecifiedUV at 265 nm tandfonline.com
Mobile Phase Not SpecifiedAcetonitrile-0.1% phosphoric acid tandfonline.com
Linear Range Not Specified10–100 μg/mL tandfonline.com
Analysis Time Not SpecifiedNot Specified
Application Determination of polymer-bound D-galactosamine nih.govSimultaneous determination of glucosamine and galactosamine in food tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool for the detailed analysis of D-(+)-Galactosamine hydrochloride. This technique combines the separation capabilities of gas chromatography with the mass analysis of mass spectrometry to identify and quantify different substances within a sample. youtube.com In the context of D-(+)-Galactosamine research, GC-MS is particularly useful for metabolomic studies, providing a comprehensive profile of small molecules. nih.govcsic.es

Before analysis by GC-MS, D-(+)-Galactosamine is often chemically modified, for example, with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), to create volatile derivatives suitable for gas chromatography. The subsequent mass spectrum provides a molecular fingerprint, allowing for the identification of the compound and its metabolites. youtube.com The retention time in the gas chromatograph further aids in the identification and quantification of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile and non-destructive technique that provides detailed information about the molecular structure and dynamics of D-(+)-Galactosamine hydrochloride and its impact on metabolic pathways. nih.govnih.govnih.gov ¹H NMR is particularly useful in metabolomics for identifying and quantifying a wide range of metabolites simultaneously in biofluids and tissue extracts. mdpi.comresearchgate.net

In studies of D-(+)-Galactosamine-induced hepatotoxicity, ¹H NMR and magic angle spinning (MAS)-NMR spectroscopy have been used to analyze liver spheroids. These studies revealed changes in the concentrations of triglycerides, cholesterol, and esters in response to the toxin. nih.gov The high reproducibility and minimal sample preparation requirements of NMR make it a valuable tool for high-throughput metabolomic screening. nih.govmdpi.com 2D NMR techniques can further help to resolve overlapping signals in complex spectra, enhancing metabolite identification. nih.govmdpi.com

Gene Expression Analysis Techniques (e.g., RT-PCR)

To understand the cellular responses to D-(+)-Galactosamine hydrochloride at the genetic level, researchers employ gene expression analysis techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR). This method allows for the quantification of mRNA levels, providing insights into which genes are activated or suppressed by the compound.

In studies of D-(+)-Galactosamine-induced liver injury, RT-PCR has been used to measure the expression of genes involved in oxidative stress and apoptosis. nih.gov For example, significant increases in the gene expression of heme oxygenase-1, nitric oxide synthase-2, Bid, Bax, and caspase-3 have been observed, indicating the activation of these pathways. nih.gov The relative changes in gene expression are often calculated using the 2-ΔΔCt method, which compares the expression of a target gene to a reference gene. gene-quantification.netmdpi.comresearchgate.netresearchgate.net Microarray analysis has also been employed to obtain a global view of gene expression changes, identifying hundreds of differentially expressed genes during injury and regeneration stages. nih.gov

Table 2: Gene Expression Changes in Response to D-(+)-Galactosamine

GeneExpression ChangeBiological PathwayReference
Heme oxygenase-1IncreasedOxidative Stress nih.gov
Nitric oxide synthase-2IncreasedOxidative Stress nih.gov
Superoxide (B77818) dismutase 1DecreasedOxidative Stress nih.gov
BidIncreasedApoptosis nih.gov
BaxIncreasedApoptosis nih.gov
Caspase-3IncreasedApoptosis nih.gov

Protein Expression and Activity Assessment (e.g., Western Blot, ELISA, Enzyme Assays)

Complementing gene expression analysis, the assessment of protein expression and activity provides a direct measure of the functional consequences of D-(+)-Galactosamine hydrochloride exposure. Techniques such as Western Blot, ELISA, and various enzyme assays are routinely used for this purpose.

Western blotting allows for the detection and quantification of specific proteins. For instance, it has been used to show the upregulation of proteins involved in the cGAS-STING pathway, such as P-TBK1 and P-IRF3, in response to treatment with a D-(+)-Galactosamine-containing prodrug. acs.orgacs.org

Enzyme-Linked Immunosorbent Assay (ELISA) is employed to measure the levels of cytokines and other proteins in biological samples. For example, ELISA kits have been used to detect the levels of IFN-β and IL-6 in tumor tissues. acs.org

Enzyme assays are critical for determining the activity of specific enzymes involved in metabolic pathways affected by D-(+)-Galactosamine. Multiplex enzyme assays using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed for the high-throughput analysis of enzymes involved in galactose metabolism. nih.gov These assays are crucial for diagnosing and studying conditions like galactosemia. nih.gov Additionally, enzyme assays can be used to measure the activity of rhamnosyltransferases, which are involved in the glycosylation of various molecules. mdpi.com

Histopathological and Morphological Evaluation of Tissues

Histopathological and morphological evaluation of tissues is essential for visualizing the structural changes induced by D-(+)-Galactosamine hydrochloride. This is typically achieved by staining tissue sections with dyes like hematoxylin (B73222) and eosin (B541160) (H&E) and examining them under a microscope.

In studies of D-(+)-Galactosamine-induced liver injury, H&E staining reveals characteristic features of hepatitis, including hepatocyte necrosis and inflammatory cell infiltration. acs.orgacs.org These histopathological findings are crucial for classifying the stage of liver injury, for example, into injury and regeneration phases. nih.gov Other staining techniques, such as Ki67 for proliferation and TUNEL for apoptosis, provide further insights into the cellular processes occurring within the tissue. acs.orgacs.org These morphological assessments provide a macroscopic and microscopic context to the molecular data obtained from other analytical techniques.

Molecular Imaging Techniques in D-(+)-Galactosamine Hydrochloride Research

Molecular imaging techniques are pivotal in the non-invasive visualization and quantification of biological processes at the molecular and cellular levels. In the context of D-(+)-Galactosamine hydrochloride research, these methodologies provide invaluable insights into its hepatotoxic effects, biodistribution, and its use as a targeting moiety for delivering imaging and therapeutic agents. Advanced imaging modalities such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Optical Imaging are instrumental in elucidating the compound's mechanism of action and its potential applications in diagnostics and therapy.

Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a highly sensitive imaging technique that utilizes radiotracers to visualize and measure changes in metabolic processes, and in other physiological activities. In research involving D-(+)-Galactosamine, PET imaging has been primarily explored by labeling derivatives of the molecule with positron-emitting radionuclides.

One of the prominent applications involves the use of 18F-labeled galactosamine derivatives. For instance, [18F]Galacto-RGD has been developed and used as a PET tracer for imaging integrin αvβ3 expression, which is a key biomarker for angiogenesis in tumors. nih.govnih.gov The galactosamine component in this tracer enhances its hydrophilicity, which in turn improves its pharmacokinetic profile for in vivo imaging. nih.gov The synthesis of such tracers is a multi-step process that requires careful purification to achieve high specific activity and radiochemical purity. nih.gov

Research Findings from PET Studies:

TracerTargetKey FindingsReference
[18F]Galacto-RGDIntegrin αvβ3Successfully used in clinical trials for imaging integrin expression in cancer. The galacto-sugar moiety improves pharmacokinetics. nih.govnih.gov

Single-Photon Emission Computed Tomography (SPECT)

Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique that, similar to PET, uses gamma-emitting radioisotopes to provide 3D information about physiological processes. SPECT has been employed in preclinical studies to track molecules and cells labeled with isotopes like Technetium-99m (99mTc).

The development of 99mTc-labeled compounds is of great interest for quantitative SPECT imaging. nih.gov Methodologies for the site-specific radiolabeling of molecules, including those with sugar moieties, have been developed to enhance the stability and in vivo performance of the imaging agents. nih.gov For instance, antibodies have been radiolabeled on their glycan residues for improved imaging contrast. mediso.com While direct SPECT imaging of D-(+)-Galactosamine hydrochloride-induced liver injury is not extensively documented in the provided results, the methodologies for labeling with 99mTc suggest a potential avenue for future research in this area, for example, by tracking the biodistribution of labeled D-galactosamine or molecules targeted to the liver using a galactosamine ligand. nih.govru.nl

Potential SPECT Applications in D-(+)-Galactosamine Research:

Potential TracerImaging TargetRationale
99mTc-D-GalactosamineAsialoglycoprotein receptor (ASGPR) on hepatocytesTo assess liver function and the extent of D-galactosamine-induced hepatotoxicity.
99mTc-labeled antibodies with galactosamine targetingSpecific cell surface markersFor targeted imaging of pathological processes in the liver.

Optical Imaging

Optical imaging encompasses a range of techniques that use light to visualize cellular and molecular events. This modality often involves the use of fluorescently labeled probes. In the context of D-(+)-Galactosamine research, fluorescently labeled derivatives have been synthesized to facilitate the visualization of their cellular uptake and distribution. nih.govnih.gov

A notable example is the use of a triantennary N-Acetylgalactosamine (GalNAc) conjugate of Camptothecin, (GalNAc)3-CPT, which has been studied for targeted therapy of hepatocellular carcinoma. acs.orgacs.org The inherent fluorescence of the CPT component allowed for the visualization of its cellular uptake using confocal laser scanning microscopy (CLSM). These studies demonstrated that the GalNAc moiety facilitated the targeted delivery of the drug to liver cancer cells expressing the asialoglycoprotein receptor. acs.orgacs.org

Research Findings from Optical Imaging Studies:

Fluorescent ProbeImaging TechniqueKey FindingsReference
(GalNAc)3-CPTConfocal Laser Scanning Microscopy (CLSM)Demonstrated enhanced uptake in hepatocellular carcinoma cells, which was competitively inhibited by free GalNAc, confirming targeted delivery. acs.orgacs.org

Translational and Future Research Directions for D + Galactosamine Hydrochloride Studies

Elucidating Unexplored Mechanistic Pathways

The primary mechanism of D-GalN-induced hepatotoxicity involves the depletion of uridine (B1682114) triphosphate (UTP) nucleotides, leading to the inhibition of RNA and protein synthesis. medchemexpress.commedchemexpress.commedchemexpress.comsigmaaldrich.com However, several aspects of its action remain to be fully elucidated. Future research should focus on:

Free Radical Generation: While it is known that D-GalN causes liver injury through the generation of free radicals, the specific types of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and their precise roles in the apoptotic and necrotic pathways need further investigation. medchemexpress.commedchemexpress.commedchemexpress.com

Endoplasmic Reticulum (ER) Stress: The role of ER stress in D-GalN-induced cell death is an emerging area of interest. Studies have shown that ER stress is a prominent feature in various neurodegenerative diseases, and its interplay with oxidative stress in the context of D-GalN toxicity warrants deeper exploration. mdpi.com

Inflammasome Activation: Recent studies have highlighted the activation of the NLRP3 inflammasome in D-GalN/LPS-induced liver injury. nih.gov Further research is needed to understand the upstream signaling pathways that trigger NLRP3 activation and its interaction with other inflammatory mediators. nih.gov

Mitochondrial Dysfunction: Beyond UTP depletion, the direct and indirect effects of D-GalN on mitochondrial function, including membrane potential, ATP production, and the release of pro-apoptotic factors, require more detailed investigation.

Development of Novel Therapeutic Targets Based on D-(+)-Galactosamine Hydrochloride Models

The D-GalN-induced liver injury model serves as a valuable platform for identifying and validating novel therapeutic targets for acute liver failure and other inflammatory conditions. mpbio.com

Anti-inflammatory Agents: The model has been instrumental in testing the efficacy of various anti-inflammatory agents. nih.gov Future studies could focus on targeting specific inflammatory cytokines and their receptors, as well as intracellular signaling molecules involved in the inflammatory cascade.

Antioxidant Therapies: Given the role of oxidative stress in D-GalN toxicity, the model is ideal for evaluating the therapeutic potential of novel antioxidants and agents that boost endogenous antioxidant defenses. nih.gov

Inhibitors of Apoptosis and Necrosis: Elucidating the specific cell death pathways activated by D-GalN will enable the development and testing of targeted inhibitors of apoptosis (e.g., caspase inhibitors) and necroptosis.

Hepatocyte Growth Factor and Regeneration: Research has shown that hepatocyte growth factor can have a preventative effect on D-GalN-induced hepatic injury, suggesting that pathways promoting liver regeneration are promising therapeutic targets. nih.gov

Refinement and Optimization of Experimental Models

While the D-GalN model is widely used, there is scope for refinement to enhance its clinical relevance and predictive value.

Species-Specific Differences: The susceptibility to D-GalN varies significantly between different animal species. nih.gov Further comparative studies are needed to understand the genetic and metabolic basis of these differences, which will aid in the selection of the most appropriate model for specific research questions.

Co-exposure Models: The combination of D-GalN with other agents, such as lipopolysaccharide (LPS), creates a model of fulminant hepatic failure that more closely mimics the complex etiology of human liver disease. medchemexpress.commedchemexpress.commedchemexpress.commpbio.com Future research could explore co-exposure with other drugs, alcohol, or environmental toxins to model different types of liver injury.

In Vitro Systems: The use of liver spheroids and other advanced 3D cell culture systems offers a more physiologically relevant in vitro model compared to traditional monolayer cultures for studying D-GalN toxicity and for screening potential therapeutic agents. nih.gov

Standardization of Protocols: Establishing more standardized protocols for D-GalN administration, including dose and timing, will improve the reproducibility and comparability of data across different laboratories.

Applications in Drug Discovery and Development Beyond Hepatotoxicity

The utility of D-GalN extends beyond the study of liver disease. Its ability to selectively target hepatocytes and modulate glycosylation pathways opens up new avenues for drug discovery and development.

Targeted Drug Delivery: The galactose moiety of D-GalN can be exploited for the targeted delivery of drugs to hepatocytes, which express asialoglycoprotein receptors (ASGPRs) that recognize galactose. This approach is being explored for the development of liver-specific therapies for conditions like hepatocellular carcinoma. acs.orgacs.org

Inhibition of Glycosylation: D-GalN's ability to interfere with N-glycosylation can be investigated as a potential therapeutic strategy in diseases where aberrant glycosylation plays a pathogenic role, such as in certain cancers and inflammatory disorders. chemicalbook.com

Studying Glycobiology: D-GalN serves as a tool to probe the fundamental processes of protein and lipid glycosylation, which are crucial for a wide range of cellular functions. mdpi.commdpi.com

Investigating D-(+)-Galactosamine Hydrochloride in Other Pathological Conditions

The systemic effects of D-GalN-induced liver injury provide a model for studying the interplay between the liver and other organs.

Hepatorenal Syndrome: D-GalN intoxication can induce renal dysfunction, making it a relevant model for studying the pathogenesis of hepatorenal syndrome. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov

Hepatic Encephalopathy: The liver damage caused by D-GalN can lead to brain injury, offering a model to investigate the mechanisms of hepatic encephalopathy and to test neuroprotective strategies. nih.gov

Systemic Inflammation: The D-GalN/LPS model induces a systemic inflammatory response, making it suitable for studying the pathophysiology of sepsis and for evaluating novel anti-sepsis therapies. nih.govnih.gov

Cancer Research: While one study showed D-GalN treatment did not significantly increase hepatocellular tumors in a specific rat model, it did increase the incidence of cholangiofibrosis. nih.gov Further investigation into the long-term effects of D-GalN and its potential role in modulating carcinogenesis is warranted.

Q & A

Basic: How is D-(+)-Galactosamine hydrochloride (D-Gal HCl) used to establish acute liver failure (ALF) models in rodents?

D-Gal HCl is commonly co-administered with lipopolysaccharide (LPS) to induce ALF in mice or rats. A standard protocol involves intraperitoneal injection of D-Gal HCl at 133.5 mg/mL in sterile PBS, combined with LPS (e.g., 10 µg/kg), resulting in hepatocyte apoptosis, necrosis, and systemic inflammation within 6–24 hours . Key endpoints include survival rate, serum transaminase levels (ALT/AST), and histopathological analysis of liver tissue. Researchers must optimize species-specific doses (e.g., C57BL/6J mice vs. Sprague-Dawley rats) to balance mortality rates with experimental feasibility .

Basic: What analytical methods ensure reagent-grade purity and stability of D-Gal HCl for experimental use?

High-purity D-Gal HCl (≥99%) is critical for reproducibility. Methods include:

  • HPLC-PAD (Pulsed Amperometric Detection): Validates carbohydrate purity by quantifying trace impurities .
  • Mass spectrometry: Confirms molecular identity (C₆H₁₄ClNO₅; MW 215.63 g/mol) and detects degradation products .
  • Solubility testing: D-Gal HCl dissolves at 100 mg/mL in water (463.75 mM) with sonication; DMSO solutions (25 mg/mL) require heating to 45°C . Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis .

Advanced: What molecular mechanisms underlie D-Gal HCl-induced hepatotoxicity, and how do conflicting data inform experimental design?

D-Gal HCl toxicity involves:

  • UTP depletion: Inhibits UDP-sugar biosynthesis, disrupting glycoprotein synthesis and endoplasmic reticulum stress .
  • Oxidative stress: Free radical generation (e.g., ROS) triggers mitochondrial dysfunction and caspase-3-mediated apoptosis in hepatocytes .
  • Inflammasome activation: Synergy with LPS amplifies NLRP3 signaling, exacerbating hepatic inflammation .

Contradictions: Some studies report caspase-independent necrosis or metabolic pathway upregulation (e.g., RNA-seq data showing suppressed inflammation but enhanced metabolism in antibiotic-treated ALF models) . Researchers should validate mechanisms using knockout models (e.g., caspase-3⁻/⁻ mice) or multi-omics approaches (transcriptomics/metabolomics) to resolve discrepancies .

Advanced: How do experimental variables (e.g., gut microbiota) influence the reproducibility of D-Gal HCl/LPS models?

Gut microbiota modulates D-Gal HCl/LPS toxicity via:

  • Endotoxin translocation: Dysbiosis increases systemic LPS levels, potentiating liver injury.
  • Metabolite interactions: Microbial metabolites (e.g., short-chain fatty acids) regulate hepatocyte survival pathways .

Methodological considerations:

  • Pre-treat rodents with broad-spectrum antibiotics for 4 weeks to deplete microbiota and assess its role in ALF progression .
  • Control housing conditions (e.g., diet, bedding) to minimize microbiota variability between cohorts.

Basic: What safety protocols are recommended for handling D-Gal HCl despite conflicting hazard classifications?

While some safety data sheets (SDS) classify D-Gal HCl as non-hazardous , others note OSHA hazardous substance status . Recommended precautions:

  • Personal protective equipment (PPE): Nitrile gloves (tested for chemical permeation), lab coats, and safety goggles .
  • Waste disposal: Collect solid waste in sealed containers; avoid drain disposal to prevent environmental contamination .
  • Emergency measures: For accidental exposure, rinse skin/eyes with water for 15 minutes and consult medical guidance .

Advanced: How can researchers optimize D-Gal HCl dosing to balance hepatotoxicity and model relevance in longitudinal studies?

Dose-response strategies:

  • Pilot studies: Test escalating doses (50–200 mg/kg) to identify thresholds for sublethal injury (e.g., ALT elevation without mortality) .
  • Time-course analysis: Monitor injury biomarkers (e.g., HMGB1, TNF-α) at 6, 12, and 24 hours post-injection to align endpoints with disease progression .
  • Adjunct therapies: Co-administer NAC (N-acetylcysteine) to mitigate oxidative stress, enabling higher D-Gal HCl doses without exceeding ethical mortality limits .

Advanced: What emerging techniques address limitations in traditional D-Gal HCl/LPS models?

  • Non-invasive imaging: Bioluminescent reporters (e.g., split luciferin systems) enable real-time monitoring of caspase activity in live animals .
  • Organ-on-chip models: Microfluidic hepatocyte cultures simulate D-Gal HCl toxicity in vitro, reducing animal use and enabling high-throughput drug screening .
  • Multi-omics integration: Combine proteomics (e.g., TXNIP/NLRP3 pathway analysis) and metabolomics to map systemic responses beyond histopathology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.